N-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c1-10(15(22)18-12-8-6-11(17)7-9-12)21-16(23)13-4-2-3-5-14(13)19-20-21/h2-10H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLOWCDDYYPFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluoroaniline.
Formation of the Propanamide Moiety: The propanamide group can be introduced through an amidation reaction using suitable reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that N-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide exhibits significant antitumor properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research published in Cancer Letters demonstrated that benzotriazine derivatives could effectively induce apoptosis in human cancer cells by activating caspase pathways .
Antimicrobial Properties
This compound also displays antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial DNA synthesis, making it a candidate for further development as an antibiotic .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Preliminary studies indicate that it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Polymer Chemistry
In materials science, this compound has been explored as a potential additive in polymer formulations. Its unique chemical structure allows for enhanced thermal stability and mechanical properties in polymer matrices. Research has shown that incorporating this compound into polycarbonate materials can improve their resistance to UV degradation and thermal aging .
Nanocomposite Development
This compound has also been investigated for use in nanocomposites. When combined with nanoparticles such as silica or titanium dioxide, it can enhance the mechanical strength and barrier properties of the resulting materials. This application is particularly relevant in packaging and coating technologies where durability and protection against environmental factors are critical .
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain kinases involved in cancer progression. This inhibition could lead to the development of targeted therapies that are more effective with fewer side effects compared to traditional chemotherapy .
Drug Delivery Systems
Furthermore, this compound is being explored for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble compounds. This property is particularly beneficial for improving the pharmacokinetics of therapeutic agents used in cancer treatment .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The table below highlights structural differences and similarities with key analogs:
*Calculated based on analogous structures.
Physicochemical Properties
- Metabolic Stability: Fluorination typically reduces oxidative metabolism, extending half-life relative to non-fluorinated derivatives .
- Hydrogen Bonding: The benzotriazinone’s carbonyl and NH groups provide hydrogen-bonding sites absent in tetrazole or benzophenone analogs .
Research Findings and Data
Stability Studies
Biological Activity
N-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₄F N₃O₂
- Molecular Weight : 285.29 g/mol
The presence of the fluorine atom and the benzotriazine moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are critical in various metabolic pathways. For instance, studies indicate that derivatives with similar structures exhibit inhibitory effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammation and cancer progression .
- Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger. This property is crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For example, derivatives have been evaluated against MCF-7 breast cancer cells, showing promising results in inhibiting cell proliferation .
In Vitro Studies
Research has highlighted several key findings regarding the biological activity of this compound:
Case Studies
Several case studies have explored the efficacy of compounds similar to this compound:
- Breast Cancer Treatment : A study reported that a related compound showed a dose-dependent decrease in MCF-7 cell viability, highlighting the potential for developing targeted therapies against breast cancer using benzotriazine derivatives .
- Anti-inflammatory Applications : Another investigation revealed that the compound's ability to inhibit COX enzymes could lead to new anti-inflammatory drugs that are more effective than existing non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, and how can reaction conditions be standardized?
Methodological Answer: Synthesis typically involves coupling the benzotriazinone core with a fluorophenyl-propanamide sidechain. Key steps include:
- Amide bond formation : Reacting 4-fluorophenylacetic acid derivatives with activated intermediates (e.g., acid chlorides) under anhydrous conditions .
- Heterocyclic ring closure : Using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to stabilize the benzotriazinone ring .
- Critical parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hours) to maximize yield (>75%) and minimize byproducts .
Validation : Monitor progress via TLC and confirm purity (>95%) by HPLC .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons (δ 7.2–7.8 ppm for fluorophenyl and benzotriazinone) .
- Amide NH (δ 8.5–9.0 ppm) and carbonyl groups (C=O at ~170 ppm in ¹³C) .
- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z consistent with the molecular formula (C₁₆H₁₂FN₃O₂; theoretical m/z 313.09). Confirm isotopic patterns for bromine-free synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., conflicting IC₅₀ values in kinase assays)?
Methodological Answer:
- Experimental design : Standardize assay conditions (e.g., ATP concentration, pH, temperature) to minimize variability .
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and validate results across multiple cell lines .
- Mechanistic studies : Perform SPR (surface plasmon resonance) to confirm direct target binding vs. off-target effects .
Q. What computational strategies predict the compound’s interaction with GPR139, a potential pharmacological target?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to GPR139’s active site (PDB: 6N4B). Prioritize hydrogen bonding with the fluorophenyl group and π-π stacking with benzotriazinone .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- SAR validation : Compare with analogs (e.g., Takeda’s patent compounds) to identify critical pharmacophores .
Q. How can crystallographic data (e.g., SHELX-refined structures) clarify conformational flexibility in the benzotriazinone core?
Methodological Answer:
- X-ray crystallography : Grow single crystals via vapor diffusion (solvent: acetone/water). Collect data to 1.5 Å resolution .
- SHELXL refinement : Use anisotropic displacement parameters to model thermal motion. Validate with R-factor (<0.05) and electron density maps .
- Conformational analysis : Compare torsion angles (C3–N4–C5–O6) across crystal structures to assess rigidity .
Q. What strategies optimize the compound’s pharmacokinetic profile (e.g., metabolic stability)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
